molecular formula C24H30N4O5 B4014720 1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate

1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate

Cat. No. B4014720
M. Wt: 454.5 g/mol
InChI Key: LFAWXCRWHZSHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research on structurally similar compounds to "1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate" often focuses on their synthesis, molecular structure, and potential applications in various fields such as medicinal chemistry. These compounds are typically synthesized for their unique chemical and physical properties, which can be tailored for specific uses, including as intermediates in pharmaceutical synthesis or as ligands in material science.

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step organic reactions, starting from readily available piperazine or benzhydryl piperazine precursors. These processes may include nucleophilic substitution reactions, reductions, and functional group transformations to achieve the desired structural features (Naveen et al., 2007).

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of these compounds. Studies reveal that piperazine rings in these molecules often adopt a chair conformation, with various substituents influencing the overall molecular geometry and intermolecular interactions within the crystal lattice (Safko & Pike, 2012).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including further nucleophilic substitutions, acylations, and alkylation, depending on the functional groups present. The reactivity can be tailored by modifying the substituents on the piperazine and pyridine rings, affecting the compound's suitability for further chemical transformations (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal form, are significantly influenced by their molecular structure. Crystallographic studies provide insights into the packing, hydrogen bonding, and overall crystal stability, which are critical for understanding the compound's behavior in various solvents and conditions (Kumar et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the functional groups present in the compound. Studies often focus on the potential biological activity, such as antimicrobial or antinociceptive effects, based on the structural analogs' interaction with biological targets (Viaud et al., 1995).

properties

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O.C2H2O4/c27-22(20-7-4-10-23-17-20)26-15-13-25(14-16-26)21-8-11-24(12-9-21)18-19-5-2-1-3-6-19;3-1(4)2(5)6/h1-7,10,17,21H,8-9,11-16,18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAWXCRWHZSHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CN=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-(1-benzyl-4-piperidinyl)-4-(3-pyridinylcarbonyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.